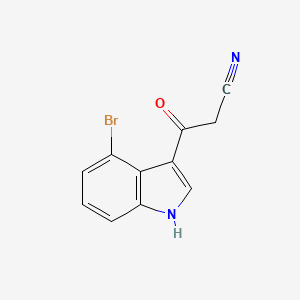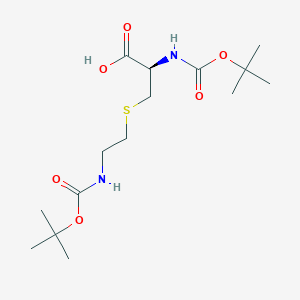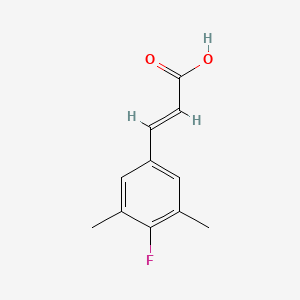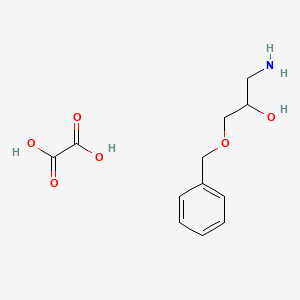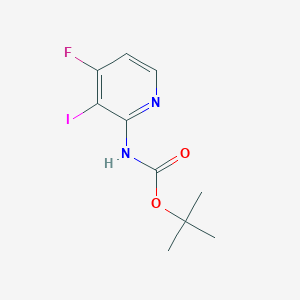
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, abbreviated as 4-FIPE, is an organic compound that has been studied extensively in the scientific community due to its potential applications in various areas of research. 4-FIPE is an ester of the carbamic acid and tert-butyl alcohol, and is composed of a pyridine ring with an iodine and fluorine substituent. Its structure is highly stable and is not easily susceptible to hydrolysis or oxidation, making it an ideal compound for use in a variety of research experiments.
Aplicaciones Científicas De Investigación
-
Synthesis of Fluorinated Pyridines
- Application: Fluoropyridines are used in the synthesis of various biologically active compounds. They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Method: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results: The synthesis of fluoropyridines has led to the development of various biologically active compounds .
-
Fluorescent Protein Antibodies
- Application: Fluorescent proteins (FPs) have promoted widespread biological research applications. Antibodies targeting FPs have emerged, particularly nanobodies .
- Method: The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
- Results: The development of nanobodies targeting FPs has made FPs more valuable in biological research .
-
Fluorinated Metal-Organic Frameworks (F-MOFs)
- Application: F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . They have potential applications in various fields, especially in sustainability-related issues, such as harmful gas sorption and separation .
- Method: F-MOFs are synthesized by connecting metal centers or metal clusters with fluorinated organic linkers .
- Results: The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules . Hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
-
Synthesis of Trifluoromethylpyridines
- Application: Trifluoromethylpyridines are used in the synthesis of various biologically active compounds and have been widely used in the crop protection industry .
- Method: The synthesis of trifluoromethylpyridines involves the introduction of fluorine atoms into lead structures .
- Results: The development of fluorinated organic chemicals has become an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .
-
F18 Substituted Pyridines for Local Radiotherapy of Cancer
- Application: F18 substituted pyridines present a special interest as potential imaging agents for various biological applications . They are used in local radiotherapy of cancer .
- Method: The synthesis of F18 substituted pyridines involves the introduction of fluorine atoms into lead structures .
- Results: The development of F18 substituted pyridines has led to their use as potential imaging agents for various biological applications .
-
Fluorine in Agricultural Products
- Application: The introduction of fluorine atoms into lead structures has been a common modification in the development of agricultural products . More than 50% of the pesticides launched in the last two decades have been fluorinated .
- Method: Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
- Results: A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Propiedades
IUPAC Name |
tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIRYZSDQKVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194840 | |
| Record name | 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | |
CAS RN |
1237535-77-1 | |
| Record name | 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1237535-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

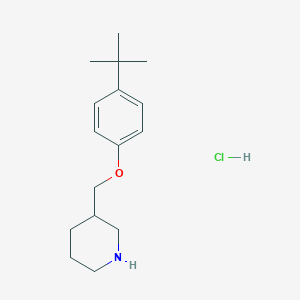
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)
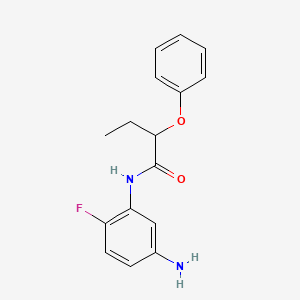
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
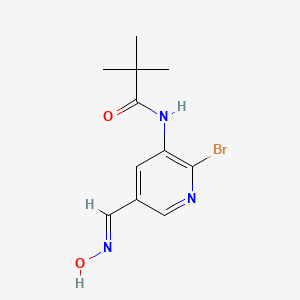
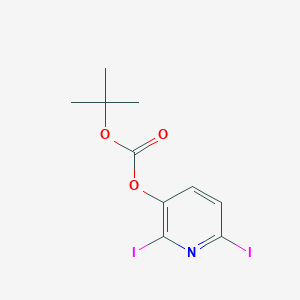
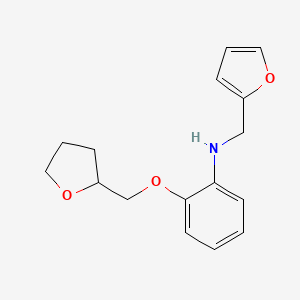
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
